4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine

Lipophilicity Drug-likeness Structure-Property Relationships

This trisubstituted 1H-pyrazol-3-amine provides a validated hinge-binding pharmacophore for kinase drug discovery (e.g., RIPK1/FGFR programs). Unlike generic N1-ethyl or N3-isopropyl analogs, the unique N1-isopropyl + N3-linear-propyl permutation grants distinct steric profiles, a single H-bond donor, and conformational flexibility (5 rotatable bonds) for differentiated SAR exploration. The C4-nitro group serves as a synthetic handle for late-stage reduction or nucleophilic aromatic substitution, enabling parallel library synthesis. Also applicable in hypoxia-selective cytotoxin design and PPO-inhibitor herbicide research. Source from qualified suppliers at ≥98% purity in scalable quantities (1 g–10 g) for R&D use.

Molecular Formula C9H16N4O2
Molecular Weight 212.253
CAS No. 1429419-15-7
Cat. No. B2372324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine
CAS1429419-15-7
Molecular FormulaC9H16N4O2
Molecular Weight212.253
Structural Identifiers
SMILESCCCNC1=NN(C=C1[N+](=O)[O-])C(C)C
InChIInChI=1S/C9H16N4O2/c1-4-5-10-9-8(13(14)15)6-12(11-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11)
InChIKeyZIXWGHXXTSXEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine (CAS 1429419-15-7): Core Identity, Physicochemical Profile, and Procurement Baseline


4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine (CAS 1429419-15-7) is a trisubstituted 1H-pyrazol-3-amine derivative bearing a 4-nitro group, an N1-isopropyl substituent, and an N3-propylamino side chain (molecular formula C₉H₁₆N₄O₂, MW 212.25) . It belongs to the broader class of C-nitropyrazoles, which have been investigated as ocular blood-flow modulators, hypoxia-selective cytotoxins, and synthetic intermediates for kinase inhibitor programs [1][2][3]. The compound is commercially available as a research-chemical building block from multiple suppliers at purities up to 98%, with catalog-scale quantities (1 g–10 g) and computed drug-likeness descriptors (TPSA 72.99 Ų; LogP 2.19; 1 HBD; 5 HBA; 5 rotatable bonds; zero Ro5 violations) .

Why 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine Cannot Be Replaced by Generic In-Class Pyrazoles


Generic substitution among nitropyrazole building blocks fails because the specific permutation of N1-alkyl, C4-nitro, and C3-amino substituents is multiplicative rather than additive in governing physicochemical and (predictive) pharmacological properties [1]. Replacing the N1-isopropyl with N1-ethyl (CAS 1429417-62-8) reduces molecular weight by ~14 Da and removes a branching point that influences LogP and steric encumbrance at the pyrazole N1 position . Swapping the N3-propylamino chain for N3-isopropylamino (CAS 1429419-37-3) preserves identical MW and near-identical computed LogP but alters conformational flexibility (linear n-propyl vs. branched isopropyl) and steric accessibility of the secondary amine hydrogen-bond donor . Removing the C3-amino substituent entirely (CAS 97421-21-1) eliminates the sole hydrogen-bond donor, drops TPSA by ~9.4 Ų, and abolishes the 1H-pyrazol-3-amine pharmacophore that underpins multiple kinase-inhibitor and RIPK1-inhibitor programs [2]. The 4-nitro regioisomer itself is electronically distinct from the 3-nitro isomer, with a ~2.8 pKₐ unit difference in basicity that alters protonation state, reduction potential, and bioreductive activation behavior [3].

Quantitative Differentiation Evidence: 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine vs. Closest Analogs


Computed Lipophilicity (LogP): N-Propyl vs. N-Isopropyl Substitution at C3 Maintains Comparable logP While Offering Linear Conformational Flexibility

The target compound exhibits a computed LogP of 2.1941, which is nearly identical to that of its closest structural isomer N,1-diisopropyl-4-nitro-1H-pyrazol-3-amine (LogP 2.1925, CAS 1429419-37-3), despite the latter bearing a branched N-isopropyl group at C3 versus the linear N-propyl group in the target . Both compounds share identical molecular formula (C₉H₁₆N₄O₂), MW (212.25), TPSA (72.99), and HBA/HBD counts. This near-identity in global lipophilicity indicates that the N-propyl → N-isopropyl swap at the C3 exocyclic amine has a negligible effect on octanol-water partitioning, while the linear N-propyl chain provides greater conformational degrees of freedom (5 rotatable bonds total) and potentially reduced steric hindrance at the secondary amine hydrogen-bond donor site compared to the branched N-isopropyl analog .

Lipophilicity Drug-likeness Structure-Property Relationships Medicinal Chemistry

Hydrogen-Bond Donor Count: Single Secondary Amine HBD Differentiates Target from N1-Isopropyl-4-nitropyrazole Lacking the C3-Amino Substituent

The target compound possesses exactly one hydrogen-bond donor (the N3-propyl secondary amine NH) and five hydrogen-bond acceptors (nitro oxygens, pyrazole endocyclic N2, and exocyclic amine N), as reported in vendor computational profiles . In contrast, 1-isopropyl-4-nitro-1H-pyrazole (CAS 97421-21-1) has zero HBD and only three HBA, lacking the entire C3-amino substituent . This single HBD is critical: the 1H-pyrazol-3-amine motif serves as a hinge-binding pharmacophore in kinase inhibitor design, with the exocyclic NH acting as a hydrogen-bond donor to backbone carbonyls in the kinase hinge region, as demonstrated in RIPK1 and FGFR inhibitor programs [1]. The N-propyl chain modulates the steric environment around this HBD without eliminating it, distinguishing the target from both the unsubstituted 3-amino analog (which has two HBD from a primary NH₂) and the N,N-disubstituted analogs (zero HBD).

Hydrogen bonding Drug-receptor interactions Pharmacophore modeling Crystal engineering

4-Nitro Regioisomer Class Advantage: Distinct Basicity and Reduction Behavior Compared to 3-Nitropyrazoles

The 4-nitropyrazole scaffold is electronically distinct from the 3-nitropyrazole regioisomer. Ab initio calculations and experimental pKₐ measurements demonstrate that the 3-nitro group lowers pyrazole basicity by approximately 7.3 pK units, whereas the 4-nitro group produces a more moderate reduction of ~4.5 pK units [1]. This ~2.8 pK unit difference translates into distinct protonation states at physiological pH, which directly impact solubility, membrane permeability, and the one-electron reduction potential (E₁/₂) relevant to bioreductive activation [2]. Polarographic studies confirm that 4-nitropyrazoles undergo two sequential single-electron reductions forming dianion radicals, and N-alkyl substitution (as in the target compound) stabilizes the anion radical intermediate [3]. In the context of hypoxia-selective cytotoxins, 4-nitropyrazoles evaluated alongside 3-nitropyrazoles showed measurable radiosensitization activity, with reduction potential being the primary determinant of efficacy [4].

Nitroarene electrochemistry Bioreductive activation pKa Hypoxia-selective cytotoxins

Rotatable Bond Count and Veber Rule Compliance: Target Falls Within Favorable Oral Bioavailability Parameter Space

The target compound possesses 5 rotatable bonds (RotB = 5), placing it well below the Veber rule threshold of ≤10 rotatable bonds associated with favorable oral bioavailability in rats [1]. Its TPSA of 72.99 Ų also falls within the Veber-recommended range (≤140 Ų). Combined with MW 212.25 (well below 500 Da) and LogP 2.19 (below 5), the compound exhibits zero violations of both Lipinski's Rule of Five and Veber's bioavailability rules. In comparison, the des-C3-amino analog 1-isopropyl-4-nitro-1H-pyrazole (CAS 97421-21-1) has only 1 rotatable bond and a lower TPSA (63.64 Ų), making it a less informative probe for conformational SAR studies . The N,N-diisopropyl analog (CAS 1429419-37-3) has an estimated 4 rotatable bonds due to the branched isopropyl group having fewer rotatable single bonds than the linear N-propyl chain, resulting in subtly different conformational entropy profiles .

Oral bioavailability Veber rules Drug-likeness Molecular flexibility

Class-Level Biological Precedent: C-Nitropyrazoles Demonstrate Significant Retinal Function Recovery in Ischemic Insult Models

In a pharmacological study of 17 C-nitropyrazole derivatives (DC-1 through DC-17), all compounds produced statistically significant facilitation of retinal function recovery after ischemic insult in rat eyes, with improvements ranging from 26% to 120% over control (P<0.05), as measured by b-wave amplitude recovery in electroretinography [1]. While the specific target compound was not among the 17 tested derivatives, the study established a class-level structure-activity relationship demonstrating that C-nitropyrazole substitution patterns directly modulate both choroidal blood flow increase and retinal functional recovery. Separately, 4-nitropyrazole demonstrated the best antibacterial performance among a series of pyrazolate ligands in copper coordination polymers tested against E. coli, P. aeruginosa, and S. aureus, attributed specifically to the nitro moiety's contribution to biocidal activity [2]. These class-level findings provide a biological rationale for selecting 4-nitro-C3-amino-substituted pyrazoles as privileged scaffolds.

Ocular pharmacology Ischemia-reperfusion Retinal neuroprotection Nitropyrazole SAR

Recommended Application Scenarios for 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment and Lead Optimization Libraries Requiring 1H-Pyrazol-3-Amine Hinge-Binding Pharmacophores

The 1H-pyrazol-3-amine scaffold is a validated hinge-binding motif in kinase drug discovery, as demonstrated by its use in potent, selective RIPK1 inhibitors derived from the FGFR inhibitor AZD4547 chemotype [1]. The target compound provides this core pharmacophore with a single HBD (N3-propyl secondary amine NH), TPSA (72.99 Ų) within Veber-compliant range, and LogP (2.19) suitable for oral bioavailability optimization [2]. Unlike the N,N-diisopropyl analog (which bears a branched N-alkyl group), the linear N-propyl chain in the target offers a distinct steric profile at the solvent-exposed region of the kinase hinge, enabling differentiated SAR exploration. The 4-nitro group serves as a synthetic handle for late-stage reduction to 4-amino or further functionalization via nucleophilic aromatic substitution, making this compound a versatile advanced intermediate for parallel library synthesis.

Agrochemical Discovery: Herbicidal and Plant Growth Regulator Lead Generation Using 4-Nitropyrazole Scaffolds

1-Aryl-4-nitropyrazoles are established herbicidal and plant growth-regulating agents in the patent literature, with substitution at N1 and C3 modulating potency and selectivity [1]. The target compound's N1-isopropyl group contributes lipophilicity (LogP 2.19) consistent with foliar uptake requirements, while the C3-N-propylamino substituent introduces a hydrogen-bond donor that may enhance target-site binding in plant enzyme active sites . The 4-nitro group is a known pharmacophore for protoporphyrinogen oxidase (PPO) inhibition, a validated herbicide mode of action. The compound's 5 rotatable bonds provide conformational flexibility that may be advantageous for induced-fit binding in enzyme pockets compared to the more rigid des-C3-amino analog (CAS 97421-21-1, 1 RotB) [2].

Chemical Biology: Hypoxia-Selective Bioreductive Probe Development Leveraging 4-Nitropyrazole Reduction Chemistry

4-Nitropyrazoles have been evaluated as hypoxia-selective cytotoxins and radiosensitizers, with their one-electron reduction potential being the primary determinant of efficacy in hypoxic cell models [1]. The target compound's N-alkyl substitution pattern (N1-isopropyl, N3-propylamino) is predicted to stabilize the nitro anion radical intermediate formed upon single-electron reduction, a property demonstrated for N-alkylnitropyrazoles by EPR spectroscopy . The 4-nitro (rather than 3-nitro) regioisomer offers a more moderate reduction in basicity (~4.5 vs. ~7.3 pK units), resulting in a larger fraction of neutral species at physiological pH that may enhance passive cellular uptake into hypoxic tumor regions [2]. The C3-N-propylamino group provides a convenient conjugation handle for fluorophore or affinity-tag attachment via the secondary amine without eliminating the hydrogen-bond donor functionality.

Materials Chemistry: Energetic Materials and Conductive Polymer Precursor Development

Nitropyrazoles are well-established precursors for energetic materials, with thermal decomposition kinetics and combustion behavior extensively characterized [1]. The target compound's 4-nitro-3-aminopyrazole core has precedent as a monomer for electrically conducting poly(pyrazoles), with the 3-amino group enabling oxidative polymerization . The N1-isopropyl and N3-propyl substituents modulate solubility in organic solvents (predicted LogP 2.19 suggests good solubility in medium-polarity solvents) and thermal stability compared to the unsubstituted 4-nitro-3-aminopyrazole parent (mp ~242°C) [2]. The compound's computed TPSA (72.99) and HBA count (5) suggest potential utility as a ligand for metal-organic frameworks or coordination polymers, analogous to the demonstrated antibacterial copper 4-nitropyrazolate systems .

Quote Request

Request a Quote for 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.